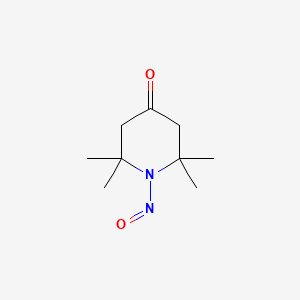
1,4-Benzenediol, bis(1-methyltridecyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenediol, bis(1-methyltridecyl)- is an organic compound that belongs to the class of dihydroxybenzenes, specifically a derivative of hydroquinone This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring, with long alkyl chains (1-methyltridecyl) substituting at the para positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, bis(1-methyltridecyl)- typically involves the alkylation of hydroquinone. One common method includes the reaction of hydroquinone with 1-methyltridecyl bromide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenediol, bis(1-methyltridecyl)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones.
Reduction: The compound can be reduced back to hydroquinone derivatives.
Substitution: The alkyl chains can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Regeneration of hydroquinone derivatives.
Substitution: Various substituted hydroquinone derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,4-Benzenediol, bis(1-methyltridecyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in developing new pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,4-Benzenediol, bis(1-methyltridecyl)- involves its interaction with various molecular targets. The hydroxyl groups can participate in redox reactions, influencing cellular oxidative stress pathways. The long alkyl chains may also affect the compound’s solubility and interaction with lipid membranes, potentially altering its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dihydroxybenzene (Hydroquinone): The parent compound with similar redox properties but without the long alkyl chains.
1,2-Dihydroxybenzene (Catechol): Another dihydroxybenzene isomer with different substitution patterns.
1,3-Dihydroxybenzene (Resorcinol): A meta-isomer with distinct chemical behavior.
Uniqueness
1,4-Benzenediol, bis(1-methyltridecyl)- is unique due to its long alkyl chains, which impart different physical and chemical properties compared to its simpler counterparts. These modifications can enhance its solubility in non-polar solvents and potentially alter its biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
142619-57-6 |
|---|---|
Fórmula molecular |
C34H62O2 |
Peso molecular |
502.9 g/mol |
Nombre IUPAC |
2,5-di(tetradecan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C34H62O2/c1-5-7-9-11-13-15-17-19-21-23-25-29(3)31-27-34(36)32(28-33(31)35)30(4)26-24-22-20-18-16-14-12-10-8-6-2/h27-30,35-36H,5-26H2,1-4H3 |
Clave InChI |
BRBROBKGYBWGSF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(C)C1=CC(=C(C=C1O)C(C)CCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


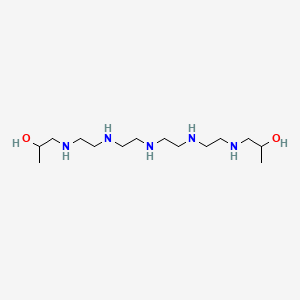
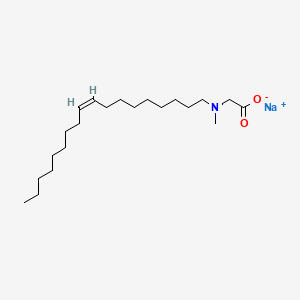
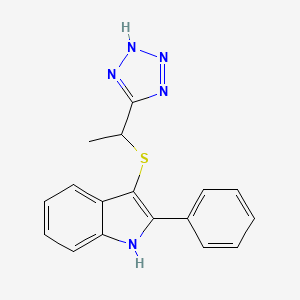
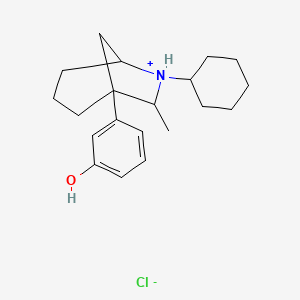
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)-](/img/structure/B13776409.png)
![4-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid](/img/structure/B13776411.png)
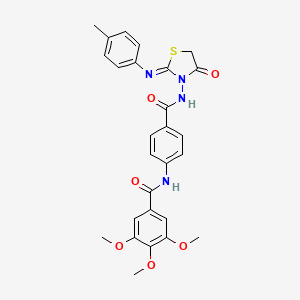
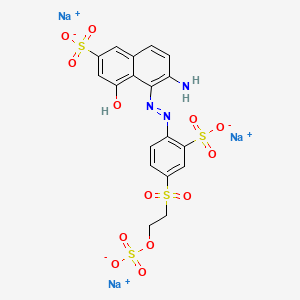
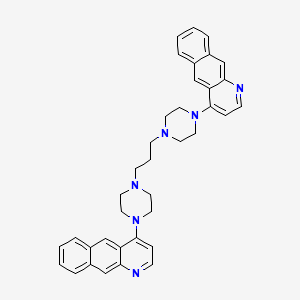


![1-Phenyl-6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13776448.png)
